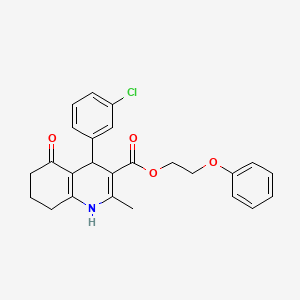
2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a quinoline moiety, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol typically involves the condensation of 2,4-dichloro-6-formylphenol with 7-aminoquinoline. The reaction is carried out in the presence of a suitable solvent, such as methanol or acetone, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol has several applications in scientific research:
Biology: Investigated for its potential antimicrobial and anticancer activities due to its unique structure.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-(quinolin-8-yliminomethyl)phenol
- 2,4-Dichloro-6-(3,5-dichlorophenylimino)methyl)phenol
Uniqueness
2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol is unique due to its specific substitution pattern and the presence of the quinoline moiety at the 7-position. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and potential therapeutic uses.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-(quinolin-7-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-11(16(21)14(18)7-12)9-20-13-4-3-10-2-1-5-19-15(10)8-13/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTRKIUBBHQFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1,3-benzodioxol-5-ylmethyl)[3-(benzyloxy)-4-methoxybenzyl]amine oxalate](/img/structure/B4977232.png)

![1-[(2,3-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide](/img/structure/B4977252.png)

![(5Z)-1-(4-Methoxyphenyl)-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4977264.png)
![(5Z)-1-(4-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B4977271.png)
![N-ethyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4977275.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide](/img/structure/B4977277.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4977281.png)
![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4977292.png)

![[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B4977297.png)
![2-(2-chlorophenyl)-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide](/img/structure/B4977304.png)

